molecular formula C19H27N3O4 B2762215 Methyl 4-(2-(((1-isopropylpiperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate CAS No. 946291-30-1

Methyl 4-(2-(((1-isopropylpiperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2762215
CAS RN: 946291-30-1
M. Wt: 361.442
InChI Key: DOQJDQPSOXQWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(2-(((1-isopropylpiperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The compound also contains an amide group (CONH2), which is a key functional group in proteins and other bioactive molecules.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group might undergo hydrolysis, and the piperidine ring might participate in various substitution reactions .

Scientific Research Applications

Photopolymerization

One notable application involves the use of similar compounds in photopolymerization processes. Alkoxyamines bearing chromophore groups linked to aminoxyl functions have been developed to decompose under UV irradiation, generating corresponding radicals. These compounds are instrumental in initiating and controlling the polymerization of specific monomers, demonstrating the capacity to significantly alter photophysical or photochemical properties upon UV exposure (Guillaneuf et al., 2010).

Synthesis of Heterocyclic Systems

These chemical frameworks serve as precursors in synthesizing various heterocyclic systems. For instance, methyl 2-[bis(acetyl)ethenyl]aminopropenoate has been used to react with N- and C-nucleophiles to produce derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, showcasing the compound's versatility in creating complex molecular architectures (Selič & Stanovnik, 1997).

Allosteric Modifiers of Hemoglobin

The compound's derivatives have also been explored as allosteric modifiers of hemoglobin, aiming to decrease oxygen affinity and potentially offer therapeutic benefits in conditions requiring enhanced oxygen delivery. This research avenue highlights the compound's potential in developing treatments for diseases characterized by impaired oxygen transport (Randad et al., 1991).

Contributions to Organic Synthesis

In organic synthesis, related compounds are used as reagents or intermediates to produce pharmacologically relevant structures, such as anticoagulants, through benzylation reactions involving CH-acidic compounds. This application underscores the role of such chemicals in facilitating the synthesis of complex molecules with potential therapeutic uses (Kischel et al., 2007).

Medicinal Chemistry

Further, in medicinal chemistry, derivatives of this compound have been investigated for their antimicrobial and cytotoxic activities, contributing to the development of new therapeutic agents. Such studies are crucial for expanding the arsenal of drugs against various diseases, demonstrating the compound's importance in drug discovery processes (Noolvi et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many piperidine derivatives are active in the central nervous system , so if this compound is intended as a drug, it might interact with specific receptors or enzymes in the body.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be tested for biological activity to see if it has potential as a pharmaceutical compound .

properties

IUPAC Name

methyl 4-[[2-oxo-2-[(1-propan-2-ylpiperidin-4-yl)methylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-13(2)22-10-8-14(9-11-22)12-20-17(23)18(24)21-16-6-4-15(5-7-16)19(25)26-3/h4-7,13-14H,8-12H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQJDQPSOXQWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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